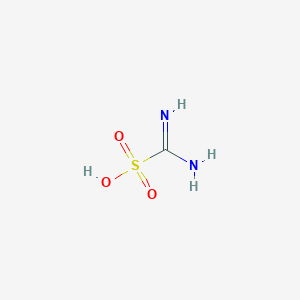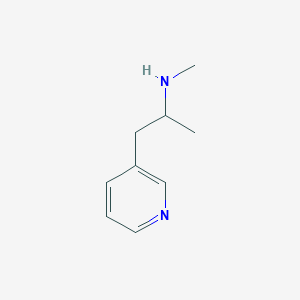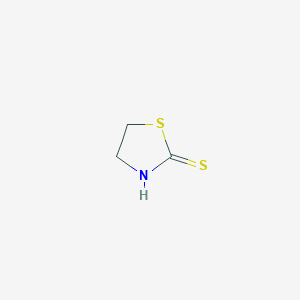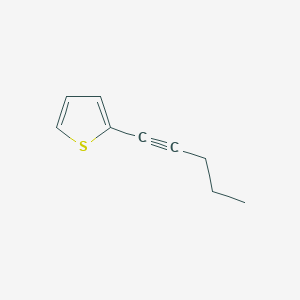
methyl 2,7-dinitrocubane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2,7-dinitrocubane-1-carboxylate is a unique organic compound characterized by its cubane structure, which is a highly strained, cage-like molecule. The compound is also known as methyl 2,7-dinitropentacyclo-[4.2.0.0(2,5).0(3,8).0(4,7)]octane-1-carboxylate . This structure is notable for having substituents on adjacent carbon atoms, making it one of the few examples of such cubanes .
Métodos De Preparación
The synthesis of methyl 2,7-dinitrocubane-1-carboxylate involves multiple steps, typically starting from simpler cubane derivatives. The synthetic route often includes nitration reactions to introduce nitro groups and esterification to add the methoxycarbonyl group . Specific reaction conditions, such as the choice of solvents, temperature control, and the use of catalysts, are crucial to achieving high yields and purity . Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions for larger batches, and ensuring consistent quality control.
Análisis De Reacciones Químicas
methyl 2,7-dinitrocubane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert nitro groups to amines.
Substitution: The nitro and methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
methyl 2,7-dinitrocubane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules due to its unique structure and reactivity.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific geometric and electronic properties.
Mecanismo De Acción
The mechanism by which methyl 2,7-dinitrocubane-1-carboxylate exerts its effects is primarily through its highly strained cubane structure. This strain can influence the reactivity and interaction of the compound with other molecules. The molecular targets and pathways involved would depend on the specific application, such as binding to enzymes or receptors in biological systems .
Comparación Con Compuestos Similares
Similar compounds to methyl 2,7-dinitrocubane-1-carboxylate include other cubane derivatives with different substituents, such as:
1,4-Dinitrocubane: Lacks the methoxycarbonyl group, making it less versatile in certain reactions.
2-Methoxycarbonylcubane:
1,4-Dimethoxycarbonylcubane: Contains two methoxycarbonyl groups, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its combination of nitro and methoxycarbonyl groups, providing a balance of reactivity and stability that is valuable in various research and industrial contexts .
Propiedades
Número CAS |
149574-35-6 |
|---|---|
Fórmula molecular |
C10H8N2O6 |
Peso molecular |
252.18 g/mol |
Nombre IUPAC |
methyl 2,7-dinitrocubane-1-carboxylate |
InChI |
InChI=1S/C10H8N2O6/c1-18-7(13)8-5-3-2-4(10(3,8)12(16)17)6(8)9(2,5)11(14)15/h2-6H,1H3 |
Clave InChI |
CALZAILSGDZPNU-UHFFFAOYSA-N |
SMILES |
COC(=O)C12C3C4C1(C5C4C3(C25)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
COC(=O)C12C3C4C1(C5C4C3(C25)[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
2,7-DPOC 2-methoxycarbonyl-1,4-dinitrocubane methyl 2,7-dinitropentacyclo-(4.2.0,0(2,5).0(3,8).0(4,7))octane-1-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B133361.png)
![[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B133363.png)
